molecular formula C19H15ClN4O4 B2955691 methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 941915-13-5

methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2955691
CAS No.: 941915-13-5
M. Wt: 398.8
InChI Key: QPDPSUQCSPTBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused pyrazole-pyridazine core. The structure includes a 3-chlorophenyl substituent at position 1, a methyl group at position 4, and a 7-oxo moiety, which are critical for its electronic and steric properties. Synthesis likely follows methods analogous to those for related furopyridazinones, involving cyclization of alkynyl chloropyridazinones under basic conditions (e.g., KOH in dioxane/water) .

Properties

IUPAC Name

methyl 5-[[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4/c1-11-15-9-21-24(13-5-3-4-12(20)8-13)17(15)18(25)23(22-11)10-14-6-7-16(28-14)19(26)27-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDPSUQCSPTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including anticancer properties and anti-inflammatory effects.

Chemical Structure

The compound can be structurally represented as follows:

Molecular Formula C18H18ClN3O3\text{Molecular Formula C}_{18}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The pyrazolo[3,4-d]pyridazine moiety is known to exhibit inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar pyrazolo derivatives. For instance, derivative C03 demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of cancer cell lines such as Km-12 and MCF-7 with IC50 values of 0.304 μM and 0.46 μM, respectively .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
C03Km-120.304
C03MCF-70.46
Compound AHCT1160.39
Compound BMCF-70.01

Anti-inflammatory Activity

In addition to anticancer effects, derivatives of this compound have shown promising anti-inflammatory properties. Studies have indicated that certain pyrazolo derivatives can significantly reduce myeloperoxidase activity and inflammatory cytokines such as TNF-α and IL-22 in models of digestive system inflammation .

Case Study: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of pyrazolo derivatives in a model involving colonic inflammation. The results indicated that these compounds improved histological structures and reduced inflammatory markers significantly compared to control treatments like diclofenac .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of related compounds suggests that they possess good plasma stability and low toxicity profiles against cytochrome P450 isoforms, which is crucial for reducing adverse drug reactions during therapeutic applications .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Furopyridazinones (7a,b,c and 9a,b,c): These analogs (e.g., 2-substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones) share the pyridazinone core but lack the pyrazole ring. Substituents at positions 2 (alkyl/aryl) and 6 (methyl) influence their reactivity and biological activity.
  • Imidazo[1,2-a]pyridine Derivatives (e.g., Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate): This class features a larger, saturated imidazo-pyridine core. The cyano and nitro groups enhance electron-withdrawing effects, contrasting with the target compound’s chlorophenyl and methyl groups. Such differences may alter metabolic stability .

Substituent Effects

  • 3-Chlorophenyl vs. 4-Fluorophenyl (N-Substituted Pyrazolines): Pyrazoline derivatives with 4-fluorophenyl groups (e.g., compounds 1–4 in ) exhibit altered dipole moments and hydrogen-bonding capabilities compared to the target’s 3-chlorophenyl group.
  • Thiophene vs. Furan Carboxylates (Example 62 in ) : Replacement of furan-2-carboxylate with thiophene (e.g., in 5-(methoxycarbonyl)thiophen-3-ylboronic acid derivatives) introduces sulfur’s polarizability, enhancing π-backbonding interactions. However, furan’s oxygen may improve solubility in polar solvents .

Data Table: Key Properties of Comparable Compounds

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrazolo[3,4-d]pyridazine 3-Chlorophenyl, 4-methyl, furan-2-carboxylate ~443.8 (calculated) Not reported High polarity, moderate steric bulk
Furopyridazinones (7a,b,c) Furo[2,3-d]pyridazin-7(6H)-one 2-Alkyl/aryl, 6-methyl ~220–280 150–200 Moderate solubility, UV activity
Imidazo[1,2-a]pyridine Tetrahydroimidazo-pyridine 8-Cyano, 7-(4-nitrophenyl), phenethyl 561.5 243–245 High crystallinity, nitro group reactivity
Chromenone-Pyrazolo Hybrid Pyrazolo[3,4-d]pyrimidine 5-Fluorophenyl, thiophene-2-carboxylate 560.2 227–230 Kinase inhibition potential

Q & A

Q. What are the common synthetic routes for preparing methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, and what are the critical intermediates involved?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with furan derivatives. Key intermediates include:

  • 1-(3-Chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-ylmethyl chloride : Formed via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions .
  • Methyl furan-2-carboxylate : Activated via nucleophilic substitution with the pyridazine intermediate.
    Reaction conditions (e.g., DMF-DMA for formylation, POCl₃ for phosphorylation) and stoichiometric ratios are critical to avoid side products like regioisomers .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves the 3D arrangement of the pyrazolo-pyridazin and furan moieties, confirming regiochemistry and steric interactions .
  • ¹H/¹³C NMR : Assignments focus on distinguishing pyridazinone protons (δ 7.8–8.2 ppm) and furan methyl ester signals (δ 3.9–4.1 ppm) .
  • FTIR : Validates carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .

Q. What are the typical purification techniques for this compound, and how does its solubility profile influence these choices?

Methodological Answer:

  • Recrystallization : Preferred due to moderate solubility in ethanol/water mixtures. Slow cooling ensures high-purity crystals .
  • Column Chromatography : Used if polar byproducts (e.g., unreacted furan esters) persist. Silica gel with ethyl acetate/hexane (3:7) gradients separates intermediates .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize the yield of this compound synthesis?

Methodological Answer:

  • Central Composite Design (CCD) : Optimizes variables like temperature (80–120°C), reaction time (6–24 hours), and molar ratios (1:1.2–1:1.5). Response surface models identify yield maxima while minimizing side reactions .
  • Statistical Validation : ANOVA tests confirm the significance of factors (e.g., excess furan ester improves coupling efficiency by 15–20%) .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311++G(d,p) model charge distribution on the chlorophenyl group .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for biological assays .

Q. How can researchers address discrepancies in spectroscopic data between theoretical predictions and experimental observations for this compound?

Methodological Answer:

  • Hybrid Computational-Experimental Workflows :
    • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian reconcile experimental shifts with computed values, adjusting for solvent effects .
    • X-ray vs. DFT Geometry Comparisons : Root-mean-square deviations (RMSD) <0.5 Å validate computational models .
    • Error Analysis : Identify systematic biases (e.g., overestimated π-stacking in DFT) and refine basis sets .

Q. What strategies are effective in scaling up the synthesis of this compound from milligram to gram scale while maintaining purity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce batch variability. Example: A tubular reactor with residence time <30 minutes achieves 85% yield at 100°C .
  • In-line Analytics : FTIR or UV probes monitor intermediate formation, enabling real-time adjustments .

Q. What are the key challenges in achieving regioselectivity during the formation of the pyrazolo[3,4-d]pyridazin core?

Methodological Answer:

  • Steric and Electronic Control : Use bulky directing groups (e.g., 3-chlorophenyl) to favor C-6 substitution over C-7.
  • Catalytic Additives : Pd(OAc)₂ (5 mol%) suppresses dimerization by accelerating cyclization kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.